9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate is an organic compound derived from anthracene It is characterized by the presence of three acetate groups attached to the anthracene core, which contains two ketone functionalities at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate typically involves the acetylation of 9,10-dioxo-9,10-dihydroanthracene derivatives. One common method is the reaction of 9,10-dioxo-9,10-dihydroanthracene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of the anthracene core .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce dihydroxyanthracene derivatives .
Scientific Research Applications
9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroanthracene: A hydrogenated derivative of anthracene with similar structural features but lacking the acetate groups.
Anthraquinone: A related compound with two ketone groups at the 9 and 10 positions but without the acetate groups.
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(oxy)bis(propane-3,1-diyl)bis(phosphonic acid): A structurally similar compound with different functional groups.
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate is unique due to the presence of three acetate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and research .
Properties
CAS No. |
75314-06-6 |
---|---|
Molecular Formula |
C20H14O8 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
(4,5-diacetyloxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C20H14O8/c1-9(21)26-13-6-4-5-12-16(13)20(25)18-15(28-11(3)23)8-7-14(27-10(2)22)17(18)19(12)24/h4-8H,1-3H3 |
InChI Key |
SRKUTLVNIVHQBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.